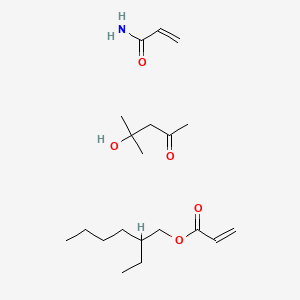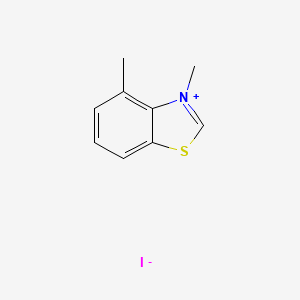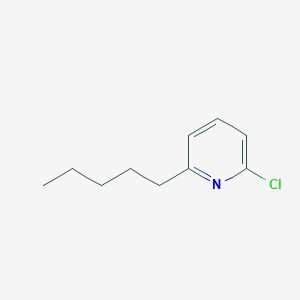
2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)-N-(pyridin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)-N-(pyridin-2-yl)acetamide is a complex organic compound that features a chromenone core, a chlorophenyl group, and a pyridinylacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)-N-(pyridin-2-yl)acetamide typically involves multiple steps:
Formation of the Chromenone Core: The chromenone core can be synthesized via the condensation of salicylaldehyde with an appropriate phenylacetic acid derivative under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Pyridinylacetamide Moiety: The final step involves the coupling of the chromenone derivative with 2-aminopyridine and acetic anhydride under reflux conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The chromenone core can undergo oxidation reactions to form various quinone derivatives.
Reduction: The carbonyl groups in the chromenone and acetamide moieties can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)-N-(pyridin-2-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with various biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The chromenone core can intercalate with DNA, while the chlorophenyl and pyridinylacetamide moieties can form hydrogen bonds and hydrophobic interactions with proteins, leading to inhibition of their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chlorophenyl)-2-pyridyl ketone: Similar in structure but lacks the chromenone core.
Chromenone derivatives: Compounds with variations in the substituents on the chromenone core.
Uniqueness
The uniqueness of 2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)-N-(pyridin-2-yl)acetamide lies in its combination of the chromenone core with the chlorophenyl and pyridinylacetamide moieties, which imparts it with distinct chemical and biological properties not found in other similar compounds.
Propriétés
Numéro CAS |
929853-98-5 |
|---|---|
Formule moléculaire |
C22H15ClN2O4 |
Poids moléculaire |
406.8 g/mol |
Nom IUPAC |
2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxy-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C22H15ClN2O4/c23-15-6-4-14(5-7-15)18-12-29-19-11-16(8-9-17(19)22(18)27)28-13-21(26)25-20-3-1-2-10-24-20/h1-12H,13H2,(H,24,25,26) |
Clé InChI |
RUUPMMBZKZWUIX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)NC(=O)COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-methylanilino)-phenylmethyl]-1H-quinoxalin-2-one](/img/structure/B14142052.png)
![4-acetyl-N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-3,5-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B14142058.png)
![3-Chloro-[2,3'-bipyridine]-5-carboxylic acid](/img/structure/B14142062.png)

![2-[(Z)-(2-Carboxy-3,5-dinitrophenyl)-NNO-azoxy]-4,6-dinitrobenzoic acid](/img/structure/B14142069.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)benzenesulfonamide](/img/structure/B14142083.png)
![5',7'-dimethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B14142086.png)
![4-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B14142089.png)

![N-1,3-Benzodioxol-5-yl-I+/--[[2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl][(4-methylphenyl)methyl]amino]-1,3-benzodioxole-5-acetamide](/img/structure/B14142097.png)
![N-ethyl-2-(1-hydroxy-2-methylpropan-2-yl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-8-carboxamide](/img/structure/B14142108.png)


